N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the quinoline ring system, which is further substituted with trimethyl groups and a carboxamide functional group
Mechanism of Action
Target of Action
Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .
Mode of Action
It is likely that it interacts with its targets (potentially egfr and vegfr-2) in a manner similar to other compounds in its class . This interaction could result in changes to the function of these targets, potentially inhibiting their activity and thus slowing the progression of diseases such as cancer .
Biochemical Pathways
Based on its potential targets, it may affect pathways related to cell growth and proliferation, particularly in the context of cancer .
Pharmacokinetics
Similar compounds have been found to meet admet and drug-likeness requirements without violating lipinski’s rule of five, suggesting good bioavailability .
Result of Action
Based on its potential targets, it may inhibit cell growth and proliferation, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an isatin in the presence of a base to form the quinoline ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)piperazine: A piperazine derivative with stimulant effects.
N-(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A boronic ester derivative used in organic synthesis.
Uniqueness
N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-8-6-5-7-17(14)18)19(23)21-15-9-11-16(24-4)12-10-15/h5-13H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIWQWSYXKMFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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